molecular formula C20H20N2O5S B2948336 (Z)-methyl 4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865161-49-5

(Z)-methyl 4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2948336
CAS No.: 865161-49-5
M. Wt: 400.45
InChI Key: VOEOUMSXIIOQPR-MRCUWXFGSA-N
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Description

(Z)-Methyl 4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a synthetic heterocyclic compound featuring a benzothiazole core, a carbamoyl linker, and a methyl benzoate ester. This specific molecular architecture places it within a class of chemicals that are of significant interest in medicinal chemistry and drug discovery research. Structural analogs of this compound, particularly those containing the benzo[d]thiazole scaffold, have been investigated for their potential to interact with key biological targets . One prominent area of research for related compounds involves their activity as inhibitors of anti-apoptotic proteins, such as Bcl-2 . The overexpression of these proteins is a known mechanism in various cancers, allowing malignant cells to evade programmed cell death. Consequently, this compound may serve as a valuable chemical tool for studying apoptosis pathways and developing novel anti-cancer therapies . Furthermore, the structural features of this molecule suggest potential applications in the development of molecular imaging agents, which are critical for diagnosing diseases and monitoring treatment efficacy . This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should conduct their own thorough characterization and biological testing to validate the specific properties and mechanisms of action of this compound for their applications.

Properties

IUPAC Name

methyl 4-[[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-25-11-10-22-16-9-8-15(26-2)12-17(16)28-20(22)21-18(23)13-4-6-14(7-5-13)19(24)27-3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEOUMSXIIOQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves the condensation of 6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one with methyl 4-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and solvent flow rates can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(Z)-methyl 4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The compound’s benzothiazole core is structurally similar to derivatives reported in anticancer studies (e.g., 3-(dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile and 6-bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-imine) . Key differences include:

  • Substituents : The target compound’s methoxy and methoxyethyl groups contrast with phenyl, bromo, or chloro substituents in analogues. These groups influence lipophilicity; methoxy substituents may improve aqueous solubility compared to halogenated or aromatic counterparts .

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Core Structure Key Substituents Functional Groups Source
Target Compound Benzo[d]thiazole 6-methoxy, 3-(2-methoxyethyl) Carbamoyl-benzoate ester N/A
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate Triazole-fused 4-methoxybenzyl, naphthalene Carbothioate, amino
3-(Dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile Thiazole Phenyl, dimethylamino Acrylonitrile

Physicochemical Properties

  • Solubility: Methoxy groups in the target compound enhance polarity, favoring solubility in ethanol or methanol over non-polar solvents—similar to triazole derivatives in .
  • Stability : The benzoate ester may confer hydrolytic stability compared to hydroperoxypropan-containing pharmacopeial compounds (e.g., ), which require stringent storage conditions.

Biological Activity

(Z)-methyl 4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H22N2O5S
  • Molecular Weight : Approximately 398.45 g/mol

The compound features a complex structure characterized by the presence of methoxy groups and a benzothiazole moiety, suggesting potential interactions with various biological targets.

Anticancer Properties

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing new cancer therapies.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameMechanism of ActionTarget Cancer TypeReference
Compound ATubulin InhibitionBreast Cancer
Compound BApoptosis InductionLung Cancer
This compoundPotentially similar to aboveVariousCurrent Study

Anti-inflammatory Effects

Benzothiazole derivatives have also been noted for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds candidates for treating conditions such as arthritis and other inflammatory diseases.

Case Study:
A study investigating the anti-inflammatory effects of related benzothiazole compounds found that they significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests that this compound may exhibit similar effects.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of benzothiazole derivatives indicate their effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity

Compound NameBacterial Strain TestedInhibition Zone (mm)Reference
Compound CE. coli15
Compound DS. aureus18
This compoundVarious strainsTBD

Q & A

Q. What are the critical safety considerations for handling this compound in laboratory settings?

The compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP) . Key safety measures include:

  • Use of NIOSH/EN 166-approved safety glasses , gloves, and lab coats to prevent skin/eye contact.
  • Handling in a BS-approved fume hood or well-ventilated area to mitigate inhalation risks .
  • Storage in tightly sealed containers away from heat, sunlight, and incompatible materials (e.g., strong acids/bases) .
  • Immediate decontamination of spills using absorbents and avoidance of water jets during firefighting due to toxic fume emission .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify methoxy, benzoate, and benzothiazole moieties.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% threshold recommended for research-grade compounds) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 369.4 g/mol for related analogs) .

Q. What solvents and reaction conditions are compatible with this compound’s stability?

Stability data indicate the compound is stable under normal laboratory conditions but degrades upon exposure to extreme heat or incompatible reagents . Recommended practices:

  • Use polar aprotic solvents (e.g., DMF, DMA) for reactions, as seen in analogous benzothiazole syntheses .
  • Avoid strong oxidizing/reducing agents to prevent decomposition into toxic byproducts (e.g., sulfur oxides) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing hazardous intermediates?

Strategies derived from related benzothiazole derivatives :

  • Catalytic optimization : Use piperidine or similar bases to enhance coupling efficiency in carbamoyl formation.
  • Stepwise purification : Employ column chromatography after each synthetic step (e.g., esterification, thiazole ring closure) to isolate intermediates and reduce side products.
  • Green chemistry principles : Replace hazardous solvents (e.g., dichloromethane) with ethanol/water mixtures for safer workup .

Q. How to address contradictions in reported toxicity data for risk assessment?

Current SDS lack comprehensive ecological or toxicological data (e.g., persistence, bioaccumulation) . Mitigation approaches:

  • Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute/chronic toxicity endpoints.
  • In vitro assays : Conduct cytotoxicity screening (e.g., MTT assays) against human cell lines to supplement regulatory gaps .

Q. What methodologies are effective for analyzing degradation products under oxidative stress?

Advanced analytical workflows:

  • LC-MS/MS : Identify degradation byproducts (e.g., sulfonic acids or fragmented benzothiazoles) under forced oxidation (H₂O₂/UV exposure) .
  • Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles to pinpoint hazardous thresholds (e.g., >200°C) .

Q. How does the compound’s reactivity compare to structural analogs in target binding studies?

Comparative strategies for structure-activity relationship (SAR) analysis:

  • Molecular docking : Benchmark the Z-isomer’s carbamoyl group against analogs (e.g., ethyl benzoate derivatives) to predict binding affinity to biological targets .
  • Fluorescence quenching : Assess interactions with model proteins (e.g., BSA) to evaluate steric/electronic effects of the 2-methoxyethyl substituent .

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